molecular formula C22H21FN4O3 B5597541 (3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one

Cat. No. B5597541
M. Wt: 408.4 g/mol
InChI Key: JMWSNMIASIOHTK-HXTDOEILSA-N
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Description

This compound belongs to a class of chemicals that exhibit complex heterocyclic structures, which are often explored for their biological activities. The synthesis and study of such molecules are crucial in the development of new therapeutic agents, materials, and in the study of biological systems.

Synthesis Analysis

Synthesis of complex imidazo[1,5-a][1,4]diazepines and related structures involves multiple steps, including ring closures, substitutions, and functional group transformations. For example, the synthesis of adenosine deaminase inhibitors involves ring closure of aminoethylated imidazoles and subsequent modifications to introduce various substituents, showcasing the complexity and precision required in synthesizing such molecules (Showalter et al., 1983).

properties

IUPAC Name

(1R,7S)-3-(4-fluorophenyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3/c23-14-2-4-15(5-3-14)27-12-22-7-6-17(30-22)18(19(22)21(27)29)20(28)25-8-1-9-26-13-24-10-16(26)11-25/h2-7,10,13,17-19H,1,8-9,11-12H2/t17-,18?,19?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWSNMIASIOHTK-HXTDOEILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN2C1)C(=O)C3C4C=CC5(C3C(=O)N(C5)C6=CC=C(C=C6)F)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CN=CN2C1)C(=O)C3[C@@H]4C=C[C@]5(C3C(=O)N(C5)C6=CC=C(C=C6)F)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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